molecular formula C12H16ClN3O2 B13465305 4-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

4-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B13465305
M. Wt: 269.73 g/mol
InChI Key: MKLRXHNKMIBQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodiazole core, a piperidine ring, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves multiple steps. One common method includes the nucleophilic ring-opening of a precursor compound, such as 3-(4-chlorophenyl)-oxazolidin-2-one, followed by subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-Hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. Pathways involved could include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is unique due to its combination of a benzodiazole core and a piperidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

7-hydroxy-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride

InChI

InChI=1S/C12H15N3O2.ClH/c16-10-3-1-2-9-11(10)14-12(17)15(9)8-4-6-13-7-5-8;/h1-3,8,13,16H,4-7H2,(H,14,17);1H

InChI Key

MKLRXHNKMIBQRB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C(=CC=C3)O)NC2=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.